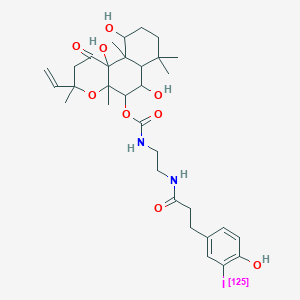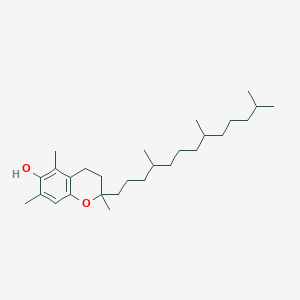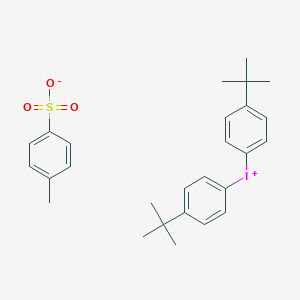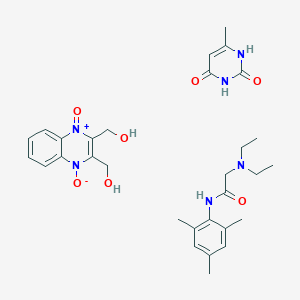
Dioxicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxicol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Dioxicol is a synthetic compound that is produced by the reaction of two chemicals, namely, 2,4-dinitrophenol and 4-chlororesorcinol. This compound has been extensively studied for its unique properties, which make it a valuable tool for scientific research.
Wirkmechanismus
Dioxicol works by inhibiting the activity of certain enzymes, such as ATP synthase and cytochrome oxidase. These enzymes play a crucial role in the production of ATP, which is the primary source of energy for cells. By inhibiting these enzymes, Dioxicol disrupts cellular energy production, leading to cell death.
Biochemische Und Physiologische Effekte
Dioxicol has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are implicated in various diseases, such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dioxicol is its versatility. It can be used in a variety of scientific research applications, from organic chemistry to cell biology. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for many labs. However, Dioxicol is also highly toxic and can be dangerous if mishandled. It is important for researchers to take appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving Dioxicol. One area of interest is its potential as an anti-cancer agent. Studies have shown that Dioxicol can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another potential application is in the development of new drugs for neurodegenerative disorders, such as Alzheimer's disease. Dioxicol has been shown to reduce the production of reactive oxygen species, which are implicated in the development of these diseases. Overall, Dioxicol is a versatile and valuable tool for scientific research, with many potential applications in the future.
Synthesemethoden
The synthesis of Dioxicol involves the reaction of 2,4-dinitrophenol and 4-chlororesorcinol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is then purified using various techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Dioxicol has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Dioxicol is also used as a staining agent in microscopy, allowing researchers to visualize specific structures within cells and tissues.
Eigenschaften
CAS-Nummer |
127060-79-1 |
|---|---|
Produktname |
Dioxicol |
Molekularformel |
C30H40N6O7 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol;6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O.C10H10N2O4.C5H6N2O2/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15;1-3-2-4(8)7-5(9)6-3/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,13-14H,5-6H2;2H,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
GVPBXLMJFSPIMB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] |
Andere CAS-Nummern |
127060-79-1 |
Synonyme |
dioxicol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
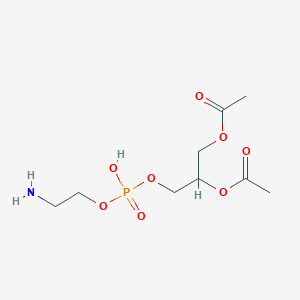
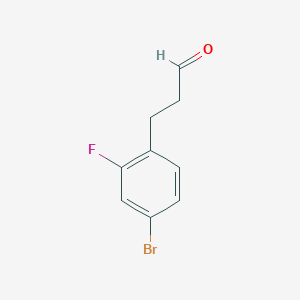
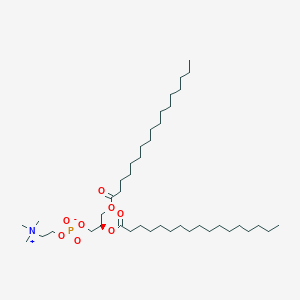
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
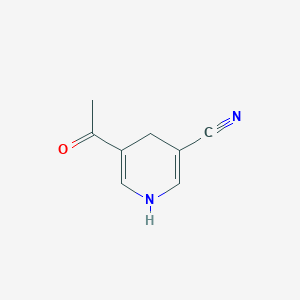
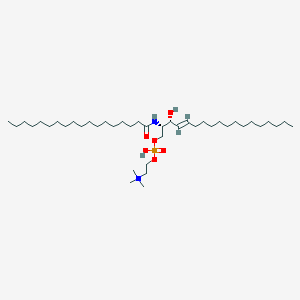
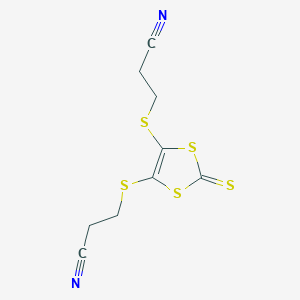
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
